2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride
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Overview
Description
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its ability to act as a protecting group in peptide synthesis. The compound’s structure includes a fluorenylmethoxy group, which provides stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of 9-fluorenylmethanol with N,N-dimethylethylamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylmethoxy group to fluorenylmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenylmethanol, and various substituted fluorenyl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its ability to act as a protecting group. The fluorenylmethoxy group stabilizes reactive intermediates, preventing unwanted side reactions during peptide synthesis. This stabilization is achieved through the formation of stable intermediates that can be selectively removed under specific conditions, allowing for precise control over the synthesis process .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A widely used protecting group in peptide synthesis, known for its stability and ease of removal.
tert-Butyloxycarbonyl (Boc) group: Another protecting group used in peptide synthesis, offering different reactivity and removal conditions compared to the fluorenylmethoxy group.
2,7-Dihydroxy-9-fluorenone: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride stands out due to its specific reactivity and stability as a protecting group. Its ability to form stable intermediates and its compatibility with various reaction conditions make it a valuable tool in organic synthesis and research .
Properties
CAS No. |
63918-11-6 |
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Molecular Formula |
C31H30ClNO |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-[bis(9H-fluoren-9-yl)methoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C31H29NO.ClH/c1-32(2)19-20-33-31(29-25-15-7-3-11-21(25)22-12-4-8-16-26(22)29)30-27-17-9-5-13-23(27)24-14-6-10-18-28(24)30;/h3-18,29-31H,19-20H2,1-2H3;1H |
InChI Key |
VRRFWYJFMGDZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Cl-] |
Origin of Product |
United States |
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